molecular formula C22H19ClN2O2 B12016136 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide CAS No. 767306-54-7

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide

Katalognummer: B12016136
CAS-Nummer: 767306-54-7
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: IKZKLAYFPHLEGA-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide is a chemical compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then reacted with phenylacetic acid hydrazide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wirkmechanismus

The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide stands out due to its specific structural features, such as the presence of both chlorobenzyl and benzylidene groups. These features contribute to its unique reactivity and potential biological activities, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

767306-54-7

Molekularformel

C22H19ClN2O2

Molekulargewicht

378.8 g/mol

IUPAC-Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C22H19ClN2O2/c23-20-11-9-18(10-12-20)16-27-21-8-4-7-19(13-21)15-24-25-22(26)14-17-5-2-1-3-6-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+

InChI-Schlüssel

IKZKLAYFPHLEGA-BUVRLJJBSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.